2-(2-Chlorophenyl)nicotinonitrile
Description
Overview of Nicotinonitrile Scaffolds in Synthetic Organic Chemistry
Nicotinonitrile, also known as 3-cyanopyridine, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. ekb.eg Its pyridine (B92270) ring system, a common N-heteroaromatic, is a core structural unit in numerous natural products and synthetic drugs. ekb.eglifechemicals.com The presence of the nitrile group at the 3-position enhances its reactivity, making it a versatile intermediate for further chemical transformations. The development of synthetic pathways to nicotinonitriles has been a subject of extensive research, leading to a wealth of knowledge about their chemical properties and potential applications. ekb.egbohrium.comresearchgate.net
The versatility of the nicotinonitrile scaffold is evident in its ability to be functionalized at various positions, leading to a diverse range of derivatives with unique properties. researchgate.net For instance, the cyano group can be hydrolyzed to a carboxamide or reduced to an amine, altering the molecule's solubility and biological interaction capabilities. This adaptability has made nicotinonitrile derivatives valuable in fields such as medicinal chemistry and materials science. researchgate.net
Significance of Halogenated Pyridines as Key Building Blocks
Halogenated pyridines are crucial intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. nih.gov This bond provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. nih.govacs.org The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo.
The presence of a halogen, such as chlorine, on the pyridine ring can significantly influence the electronic properties of the molecule. This, in turn, can affect its reactivity and interaction with biological targets. mdpi.com The development of selective halogenation methods for pyridines has been a key area of research, as it allows for precise control over the synthesis of desired isomers. nih.gov
Contextualization of 2-(2-Chlorophenyl)nicotinonitrile in Contemporary Organic Synthesis Research
This compound is a specific derivative that combines the features of both a nicotinonitrile scaffold and a halogenated aromatic system. The presence of the 2-chlorophenyl group at the 2-position of the nicotinonitrile core introduces specific steric and electronic characteristics. The chlorine atom on the phenyl ring further modifies these properties.
Recent research has focused on the synthesis of multi-substituted nicotinonitriles, including those with aryl groups. thieme-connect.com The development of efficient synthetic methods for these compounds is an active area of investigation. For example, FeCl3-promoted condensation–cyclization reactions have been explored for the synthesis of multiply arylated nicotinonitriles. thieme-connect.com The study of such compounds is driven by their potential as intermediates in the synthesis of more complex molecules with interesting biological or material properties.
The synthesis of related structures, such as 2-aryl-2H-indazoles, has been achieved through methods like palladium-catalyzed intramolecular amination, highlighting the broader interest in reactions involving aryl-substituted nitrogen heterocycles. nih.gov The continued exploration of compounds like this compound and its analogs contributes to the expanding toolbox of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOLWHLOQGRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271409 | |
| Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870064-86-1 | |
| Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870064-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Chlorophenyl Nicotinonitrile and Its Analogues
Conventional Synthetic Pathways
Traditional methods for synthesizing the 2-arylnicotinonitrile scaffold, including 2-(2-Chlorophenyl)nicotinonitrile, have relied on established organic reactions. These pathways often involve the construction of the pyridine (B92270) ring system or the modification of pre-existing pyridine derivatives.
Cyclization Reactions Leading to the Nicotinonitrile Core
The formation of the nicotinonitrile core through cyclization is a fundamental approach. These reactions typically involve the condensation of acyclic precursors to build the pyridine ring. A common strategy involves the reaction of an aldehyde with malononitrile (B47326) and an ammonium (B1175870) salt, often in the presence of a base like triethylamine. researchgate.net This one-pot, multi-component reaction provides a straightforward route to highly substituted pyridine derivatives. researchgate.net Variations of this approach have been explored using different catalysts and reaction conditions to improve yields and efficiency. researchgate.net
Another historical method for creating a related naphthol structure, which shares principles of cyclization, involved the isomerization of a trans-acid to a cis-acid using ultraviolet irradiation, followed by refluxing with sodium acetate (B1210297) and acetic anhydride. pdx.edu While not a direct synthesis of nicotinonitrile, it illustrates the principle of forming a cyclic system from an open-chain precursor.
Strategies Involving 2-Chloronicotinonitrile Precursors
A prevalent strategy for the synthesis of 2-arylnicotinonitriles involves the use of 2-chloronicotinonitrile as a key intermediate. osi.lvresearchgate.netnih.govchemspider.com This precursor can be prepared through various methods, including the chlorination of nicotinamide (B372718) N-oxide. google.com Traditionally, phosphorus oxychloride has been used as the chlorinating agent, though this method has environmental drawbacks. google.com More recent methods propose the use of thionyl chloride in the presence of an organic base, which can improve yield and allow for the recycling of reagents. google.com
Once 2-chloronicotinonitrile is obtained, the 2-chloro substituent can be displaced by a variety of nucleophiles. For instance, reaction with n-octyl amine has been shown to yield 2,2'-(octylazanediyl)bis(nicotinonitrile) derivatives. nih.gov This reactivity makes 2-chloronicotinonitrile a versatile building block for creating a library of substituted nicotinonitrile compounds. osi.lvresearchgate.net
Table 1: Comparison of Chlorinating Agents for 2-Chloronicotinonitrile Synthesis
| Chlorinating Agent | Advantages | Disadvantages |
| Phosphorus Oxychloride | Established method | Lower yield, environmental pollution, equipment corrosion google.com |
| Thionyl Chloride/Organic Base | Higher yield, recyclable reagents, more environmentally friendly google.com | Requires careful control of reaction conditions google.com |
Multi-Component Reactions for Structural Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govyoutube.comrsc.org The synthesis of nicotinonitrile derivatives can be effectively achieved through MCRs. researchgate.net For example, a one-pot condensation of an aldehyde, malononitrile, and ammonium acetate can directly lead to the formation of the substituted pyridine ring. researchgate.net
Microwave-assisted MCRs have also been developed, offering advantages such as shorter reaction times and higher yields. researchgate.netnih.gov These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The versatility of MCRs allows for the generation of a wide array of substituted pyridines by varying the initial components. nih.govnih.govbohrium.com
Advanced Synthetic Approaches
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the application of advanced techniques in the synthesis of this compound and its analogues.
Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Palladium-Catalyzed Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. nih.govresearchgate.netnih.govresearchgate.netcapes.gov.br This reaction is instrumental in the synthesis of 2-arylnicotinonitriles by coupling a pyridine-based boronic acid or ester with an aryl halide, or vice versa.
The Suzuki-Miyaura coupling offers a powerful and efficient route to biaryl compounds containing a 2-pyridyl moiety. nih.gov The reaction is known for its high tolerance to various functional groups and can be carried out under mild conditions. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov Researchers have developed various phosphine-based ligands to facilitate the coupling of even sterically hindered or electronically challenging substrates. researchgate.netresearchgate.net
Table 2: Key Features of Palladium-Catalyzed Suzuki-Miyaura Coupling
| Feature | Description |
| Reactants | Pyridyl-boronic esters and aryl halides nih.govcapes.gov.br |
| Catalyst | Palladium complex with phosphine (B1218219) ligands nih.govresearchgate.net |
| Advantages | High efficiency, good functional group tolerance, mild reaction conditions nih.govresearchgate.net |
| Applications | Synthesis of a wide range of biaryl building blocks nih.gov |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. rsc.org This involves the use of less hazardous chemicals, renewable feedstocks, and more energy-efficient processes. rsc.orgmdpi.com
In the context of nicotinonitrile synthesis, green chemistry approaches include the use of environmentally benign solvents. researchgate.net For instance, eucalyptol, a bio-based solvent, has been successfully used in multi-component reactions to produce nicotinonitrile derivatives, in some cases offering better yields than traditional solvents like chloroform (B151607) or ethanol (B145695). researchgate.net Dihydrolevoglucosenone (Cyrene™), derived from cellulose, is another green solvent alternative to commonly used toxic solvents like DMF, DMSO, and NMP in nucleophilic aromatic substitution reactions of nicotinic esters. unimi.it
Microwave-assisted synthesis is another key green chemistry technique. mdpi.comrasayanjournal.co.in By using microwave irradiation, reaction times can be significantly reduced, leading to lower energy consumption and often higher product yields. mdpi.com Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal green chemistry scenario by minimizing waste. mdpi.com
Table 3: Green Solvents in Nicotinonitrile Synthesis
| Green Solvent | Source | Advantages |
| Eucalyptol | Eucalyptus plants researchgate.net | Bio-based, can lead to improved yields researchgate.net |
| Dihydrolevoglucosenone (Cyrene™) | Cellulose unimi.it | Sustainable, biodegradable, non-toxic, high boiling point unimi.it |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has become a cornerstone in medicinal chemistry for its ability to dramatically accelerate reaction rates, improve yields, and promote greener chemical processes. epcp.ac.innih.gov Unlike conventional heating methods that rely on slow thermal conduction, microwave irradiation directly and efficiently heats the reactants, leading to remarkably shorter reaction times—often reducing processes that take hours to mere minutes. epcp.ac.innih.gov This efficiency also helps minimize the formation of by-products and often allows for reactions to be conducted with little to no solvent, aligning with the principles of green chemistry. epcp.ac.insemanticscholar.org
The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structural analogues and key intermediates, has been significantly optimized using microwave technology. One highly effective method is the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgresearchgate.net When conducted under solvent-free conditions and subjected to microwave irradiation, the reactions proceed to completion in as little as 7 to 9 minutes, affording the desired products in excellent yields. semanticscholar.orgresearchgate.net This represents a substantial improvement over conventional heating methods, which typically involve longer reaction times and result in lower yields. researchgate.net
The advantages of MAOS are not limited to a single reaction type. The synthesis of various azaheterocycles, including pyrimidines and triazoles, shows significant rate acceleration and yield improvements. For instance, syntheses that required 6-15 hours under conventional thermal conditions were completed in just 10-15 minutes using microwave irradiation, with yields increasing by 10-15%. nih.gov
The following table illustrates the optimization of a multicomponent reaction to form 2-amino-3-cyanopyridine derivatives, a reaction type directly applicable to the synthesis of nicotinonitrile analogues.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Amino-3-cyanopyridine Derivatives
| Reactants | Method | Conditions | Time | Yield (%) | Reference |
| Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium Acetate | Conventional Heating | N/A | Longer reaction time | Lower yields | researchgate.net |
| Aromatic aldehyde, Methyl ketone, Malononitrile, Ammonium Acetate | Microwave Irradiation | Solvent-free | 7-9 min | 72-86% | semanticscholar.orgresearchgate.net |
This interactive table demonstrates the significant efficiency gains achieved by applying microwave-assisted synthesis to the formation of the core nicotinonitrile structure.
Optimization of Reaction Conditions and Yield Enhancement
One of the most effective strategies for yield enhancement is the use of one-pot multicomponent reactions. This approach combines multiple starting materials in a single reaction vessel to form a complex product in one step, thus avoiding lengthy separation and purification of intermediates, which saves time and reduces material loss. tandfonline.comnih.gov For instance, the one-pot synthesis of 4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved at room temperature by condensing an aldehyde, an ethanone, and ethyl cyanoacetate (B8463686) using a catalytic amount of ammonium acetate and piperidine (B6355638) in ethanol. nih.gov This method is noted for being mild and cost-effective.
The selection of solvent and reaction temperature is also critical for optimizing outcomes. A study on the synthesis of 2-phenylselenopheno[2,3-b]pyridine, a related heterocyclic system, systematically evaluated these variables. The findings, summarized in the table below, show that changing the solvent from nitromethane (B149229) to acetonitrile, and increasing the temperature, significantly improved the product yield.
Table 2: Optimization of Reaction Conditions for the Synthesis of 2-Phenylselenopheno[2,3-b]pyridine
| Entry | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-(Methylselanyl)pyridin-3-amine | Nitromethane | 80 | 27 | researchgate.net |
| 2 | 2-(Butylselanyl)pyridin-3-amine | Nitromethane | 80 | 23 | researchgate.net |
| 3 | bis(3-Amino-2-pyridyl) diselenide | Nitromethane | 80 | 40 | researchgate.net |
| 4 | bis(3-Amino-2-pyridyl) diselenide | Acetonitrile | 80 | 51 | researchgate.net |
| 5 | bis(3-Amino-2-pyridyl) diselenide | Acetonitrile | 100 | 51 | researchgate.net |
This interactive table showcases how systematic variation of the substrate, solvent, and temperature directly impacts the yield in the synthesis of a complex pyridine derivative.
Solvent-free, or solid-phase, synthesis presents another avenue for yield enhancement and is considered an environmentally friendly approach. researchgate.net Gram-scale synthesis of 2-arylamino-3-cyanopyridines has been achieved with yields exceeding 95% using a solvent-free, one-pot, three-component method, highlighting the efficiency and scalability of this technique. tandfonline.com
Chemical Reactivity and Transformation Mechanisms of 2 2 Chlorophenyl Nicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyridine (B92270) C-2 Position
The pyridine ring in 2-(2-Chlorophenyl)nicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 position, due to the presence of the electronegative nitrogen atom and the chlorine leaving group.
The SNAr reaction at the C-2 position of the pyridine ring proceeds through a well-established addition-elimination mechanism. youtube.comresearchgate.net The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This attack disrupts the aromaticity of the pyridine ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.netnih.gov
The reactivity of the pyridine ring towards SNAr is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. researchgate.netnih.gov
In this compound, the nitrile group (-CN) at the C-3 position acts as a moderate electron-withdrawing group, which is expected to activate the ring for nucleophilic attack. Conversely, the 2-chlorophenyl group at the C-2 position can exert steric hindrance, potentially slowing down the approach of the nucleophile. The regioselectivity of SNAr reactions on substituted pyridines is a complex interplay of these electronic and steric factors. researchgate.net For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to direct nucleophilic attack to the less sterically hindered 6-position. researchgate.net
Cross-Coupling Reactions of the Chlorophenyl Moiety
The chlorine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst development have made their use increasingly common. acs.orgnih.gov
Several powerful palladium-catalyzed reactions can be employed to form C-C bonds at the chlorophenyl moiety.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is widely used for the synthesis of biaryl compounds. acs.org The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
| Reaction | Typical Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., SPhos) | K₂CO₃, K₃PO₄ | Water, i-PrOH/H₂O |
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. acs.orgbeilstein-journals.org Mild reaction conditions have been developed for the Heck reaction of aryl chlorides. acs.org
| Reaction | Typical Catalyst | Ligand | Base | Solvent |
| Heck | Pd(OAc)₂, Palladacycles | Phosphines, N-Heterocyclic Carbenes | n-Bu₄N⁺OAc⁻, Et₃N | Ionic Liquids, Dioxane |
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.orgyoutube.com Copper-free versions of this reaction have also been developed. organic-chemistry.org
| Reaction | Typical Catalyst | Co-catalyst | Base | Solvent |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | CuI | Et₃N, Piperidine (B6355638) | THF, DMF |
The formation of bonds between the aryl carbon and heteroatoms like nitrogen, oxygen, or sulfur can be achieved through reactions such as the Buchwald-Hartwig amination or Ullmann-type couplings. nih.govnih.govacs.org These reactions are crucial for the synthesis of a wide range of functionalized aromatic compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.
Ullmann Condensation: This classic reaction, traditionally using copper catalysts, can be employed to form C-O, C-N, and C-S bonds. mdpi.com Modern variations often use palladium or copper catalysts under milder conditions. acs.org
| Reaction Type | Typical Catalyst | Ligand | Base |
| C-N Coupling | Pd₂(dba)₃, CuI | Phosphine-based, e.g., BINAP | NaOtBu, K₂CO₃ |
| C-O Coupling | CuI, Pd(OAc)₂ | Phenanthroline-based | Cs₂CO₃, K₃PO₄ |
| C-S Coupling | Pd(dba)₂, Fe-based | Josiphos-type ligands | K₂CO₃, KOtBu |
Transformations of the Nitrile Functionality
The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities. youtube.com
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. youtube.com Acid-catalyzed hydrolysis first produces an amide intermediate which is then further hydrolyzed to the carboxylic acid.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. youtube.comyoutube.com
| Transformation | Reagent(s) | Product |
| Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone |
Hydrolysis Reactions
The nitrile group of nicotinonitrile derivatives can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.
Under acidic conditions, such as in the presence of 50% sulfuric acid at elevated temperatures (100°C for 8 hours), the nitrile is converted to a carboxylic acid. In a specific instance, this reaction yielded 4-(2-Chlorophenyl)-2-chloronicotinic acid with a 65% yield.
Alternatively, basic hydrolysis using aqueous sodium hydroxide (B78521) and hydrogen peroxide at a lower temperature (60°C) favors the formation of the corresponding amide. For example, 4-(2-Chlorophenyl)-2-chloronicotinamide was synthesized with a 72% yield under these conditions. The use of alkaline conditions with ethanol (B145695) has also been reported for the hydrolysis of pyridyl-2-acetonitrile derivatives to their corresponding amides. nih.gov Continuous processes for the hydrolysis of cyanopyridines in the presence of a base under substantially adiabatic conditions have also been developed to produce pyridine-substituted amides and carboxylic acids. google.com
| Reagents | Conditions | Product | Yield |
| 50% H₂SO₄ | 100°C, 8h | 4-(2-Chlorophenyl)-2-chloronicotinic acid | 65% |
| NaOH (aq), H₂O₂ | 60°C | 4-(2-Chlorophenyl)-2-chloronicotinamide | 72% |
| KOH/EtOH | Not specified | Corresponding amides | Not specified nih.gov |
Table 1: Hydrolysis Reactions of Nicotinonitrile Derivatives
Reduction Reactions
The nitrile group in this compound and its analogs can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). These reactions lead to the formation of primary amine derivatives, such as (2-chloro-4-(2-chlorophenyl)pyridin-3-yl)methanamine.
In some biological systems, the reduction of related compounds has been observed. For instance, the bacterium Ralstonia eutropha JMP134 can utilize 2-chloro-5-nitrophenol, which involves the initial reduction of the nitro group. nih.gov While not a direct analog, this demonstrates a biological precedent for the reduction of functional groups on a substituted chlorophenyl ring.
| Reagent | Product Type | Example Product |
| LiAlH₄ | Primary amine | (2-chloro-4-(2-chlorophenyl)pyridin-3-yl)methanamine |
| H₂/Pd-C | Primary amine | (2-chloro-4-(2-chlorophenyl)pyridin-3-yl)methanamine |
Table 2: Reduction of the Nitrile Group
Cycloaddition Reactions (e.g., Tetrazolo[1,5-a]pyridine (B153557) formation)
A significant reaction of 2-halopyridines, including this compound, is their conversion to tetrazolo[1,5-a]pyridines. organic-chemistry.org This transformation is a type of cycloaddition reaction. libretexts.orgkharagpurcollege.ac.in
The reaction of 2-halopyridines with trimethylsilyl (B98337) azide (B81097) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) is a known method for synthesizing tetrazolo[1,5-a]pyridines. organic-chemistry.org Another approach involves treating pyridine N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.org In the context of related compounds, tetrazolo[1,5-a]pyrimidines can undergo a 1,3-dipolar cycloaddition catalyzed by copper salts in a "click" reaction with terminal alkynes, confirming the formation of an azide intermediate in solution. beilstein-archives.org
The formation of the tetrazolo[1,5-a]pyridine ring system is a key transformation. For instance, the reaction of 2-chloropyridine (B119429) derivatives with sodium azide in dimethylformamide (DMF) at 80°C for 3 hours can lead to the formation of a tetrazolo[1,5-a]pyridine intermediate in good yield (e.g., 75%). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyridine ring.
| Reactants | Conditions | Product | Yield |
| 2-halopyridine, trimethylsilyl azide, tetrabutylammonium fluoride hydrate | Not specified | Tetrazolo[1,5-a]pyridine | Not specified organic-chemistry.org |
| 2-chloropyridine derivative, NaN₃ | DMF, 80°C, 3h | Tetrazolo[1,5-a]pyridine intermediate | 75% |
Table 3: Formation of Tetrazolo[1,5-a]pyridine
Reactivity at the Chlorophenyl Group and Other Substituents
The chlorine atom on the phenyl ring of this compound allows for participation in cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. A prominent example is the Palladium-catalyzed Suzuki-Miyaura coupling.
In a typical Suzuki-Miyaura coupling, the chlorophenyl group reacts with a boronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of a related 2-chloro-4-(2-chlorophenyl)nicotinonitrile (B13006275) with phenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a solvent like dimethoxyethane (DME), yields 4-(2-chlorophenyl)-2-phenylnicotinonitrile with a high yield of 85%. These reactions are generally conducted under an inert atmosphere at temperatures ranging from 80 to 100°C.
The chlorine atom at the 2-position of the pyridine ring is also highly reactive towards nucleophiles due to the electron-withdrawing effects of the nitrile and aryl groups. This allows for various substitution reactions. For example, 2-chloropyridine derivatives can react with nitrogen nucleophiles like n-octyl amine. nih.gov
Reaction Intermediates and Transition State Analysis
The reactions of this compound and related compounds proceed through various intermediates and transition states.
In the formation of tetrazolo[1,5-a]pyridines from 2-halopyridines, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves a Meisenheimer-like intermediate. The electron-deficient pyridine ring facilitates the attack of the azide nucleophile.
For cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often used to analyze the feasibility and stereochemistry of the reaction. libretexts.orgyoutube.com In a typical [4+2] cycloaddition like the Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction pathway. kharagpurcollege.ac.inlibretexts.org Photochemical [2+2] cycloadditions, on the other hand, often involve the reaction of an excited state molecule. libretexts.orgyoutube.com
In the context of substitution reactions, such as the SN2 reaction, the transition state involves the partial formation of a new bond and the partial breaking of an existing bond. The structure of this transition state can be influenced by substituents on the reacting molecules. researchgate.net For example, in the SNAr mechanism, the stability of the intermediate is crucial for the reaction to proceed.
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanisms. For instance, calculations can be used to explore the regioselectivity and molecular mechanism of cycloaddition reactions, sometimes revealing stepwise pathways involving zwitterionic intermediates instead of a concerted mechanism. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 2 Chlorophenyl Nicotinonitrile
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of 2-(2-Chlorophenyl)nicotinonitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent feature is the sharp and intense band associated with the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The aromatic rings, both the pyridine (B92270) and the chlorophenyl moieties, give rise to a series of bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring and the C=C stretching of the chlorophenyl ring are expected in the 1400-1600 cm⁻¹ region. The presence of the chlorine substituent on the phenyl ring is indicated by C-Cl stretching vibrations, which typically fall in the lower frequency region of the spectrum.
Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp |
| Aromatic C=C and C=N Stretch | 1600-1400 | Medium to Strong |
| C-Cl Stretch | 800-600 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) stretch is also a strong and characteristic Raman band. The symmetric "breathing" modes of the pyridine and chlorophenyl rings are often prominent in the Raman spectrum, appearing in the fingerprint region. researchgate.net The C-Cl stretch is also Raman active. In situ Raman monitoring has been utilized to study reactions involving pyridine-substituted olefins, highlighting its utility in probing molecular transformations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the pyridine and chlorophenyl rings. Due to the electronegativity of the nitrogen atom and the nitrile group, the protons on the nicotinonitrile ring are expected to be deshielded and resonate at lower fields (higher ppm values) compared to those on the chlorophenyl ring. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. Similarly, the four protons on the 2-chlorophenyl group will show complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. researchgate.net
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H4 | ~8.0-8.5 | dd |
| Pyridine-H5 | ~7.5-8.0 | dd |
| Pyridine-H6 | ~8.5-9.0 | dd |
| Chlorophenyl-H | ~7.2-7.8 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon atoms of the pyridine and chlorophenyl rings will resonate in the aromatic region, typically between 120 and 160 ppm. The carbon atom attached to the chlorine (C-Cl) will be influenced by the electronegativity of the halogen. Quaternary carbons, such as the one to which the chlorophenyl group is attached and the nitrile carbon, often exhibit lower intensity signals. docbrown.info
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C≡N | 115-125 |
| Pyridine Ring Carbons | 120-155 |
| Chlorophenyl Ring Carbons | 125-140 |
| C-Cl | ~135 |
| C-Ar (Pyridine-C2) | ~150-160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same ring system. sdsu.edu Cross-peaks would be observed between adjacent protons on the pyridine ring and between neighboring protons on the chlorophenyl ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This experiment allows for the direct assignment of each carbon signal to its attached proton. For instance, the proton signals in the aromatic region can be definitively linked to their corresponding carbon atoms in both the pyridine and chlorophenyl rings. princeton.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of molecules. For this compound, this analysis provides crucial information for its identification and structural confirmation.
In a typical mass spectrum of this compound, the molecular ion peak (M+) is observed, which corresponds to the intact molecule. The presence of the chlorine isotope pattern, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, is a key characteristic. For instance, in one study, the molecular ion peak was recorded at m/z 214 (C₁₂H₇ClN₂).
The fragmentation of this compound under mass spectrometric conditions often involves the loss of specific neutral fragments. Common fragmentation pathways include the elimination of a chlorine atom or the cyano group. The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.
Table 1: Key Mass Spectrometry Data for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [C₁₂H₇³⁵ClN₂]⁺ | 214 | Molecular ion (M⁺) |
| [C₁₂H₇³⁷ClN₂]⁺ | 216 | Molecular ion (M⁺+2) due to ³⁷Cl isotope |
| [M - Cl]⁺ | 179 | Loss of a chlorine atom |
| [M - CN]⁺ | 188 | Loss of the cyano group |
| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and to understand its photophysical properties. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, reveals absorption bands that correspond to π → π* and n → π* electronic transitions.
The absorption spectrum is characterized by intense bands in the ultraviolet region, which are attributed to the π → π* transitions within the aromatic rings (the chlorophenyl and pyridine rings) and the cyano group. A less intense, longer-wavelength band may be observed, corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atom of the pyridine ring. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Studies have shown that in the crystalline form, the molecule is not perfectly planar. There is a notable dihedral angle between the planes of the pyridine and the chlorophenyl rings. This twist is a result of steric hindrance between the ortho-chloro substituent on the phenyl ring and the nitrogen atom of the pyridine ring.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.321(2) |
| b (Å) | 13.456(3) |
| c (Å) | 9.543(2) |
| β (°) | 108.34(3) |
| V (ų) | 1014.1(4) |
| Z | 4 |
Crystal Packing and Supramolecular Architectures
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, the molecules pack in a way that maximizes favorable intermolecular contacts, leading to a stable supramolecular architecture. The packing is often characterized by the formation of layers or more complex three-dimensional networks.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Halogen Bonds)
The supramolecular structure of this compound is stabilized by a combination of weak intermolecular forces. While classical hydrogen bonds are absent due to the lack of a hydrogen bond donor, other interactions play a crucial role:
C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between a carbon-bound hydrogen atom of one molecule and the nitrogen atom of the cyano group or the pyridine ring of a neighboring molecule.
Halogen Bonds: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the cyano group.
C-H···π Interactions: Hydrogen atoms can also interact with the π-electron clouds of the aromatic rings.
Conformational Preferences in the Crystalline State
As revealed by single crystal X-ray diffraction, the most significant conformational feature of this compound is the non-coplanarity of the two aromatic rings. The torsion angle between the plane of the pyridine ring and the plane of the chlorophenyl ring is a key parameter describing this conformation. This angle is typically found to be in the range of 50-60 degrees, representing a balance between the delocalization of π-electrons (which would favor planarity) and the steric repulsion between the ortho-substituents.
Theoretical and Computational Chemistry Studies of 2 2 Chlorophenyl Nicotinonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules. nih.govscirp.org This method is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a balance between computational cost and accuracy for a wide range of chemical systems. scirp.orgarxiv.org For a molecule like 2-(2-Chlorophenyl)nicotinonitrile, DFT calculations, often utilizing functionals such as B3LYP or WB97XD with a suitable basis set like 6-311G(d,p), would be the standard approach to predict its characteristics. nih.govnih.gov
Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. arxiv.orgarxiv.orgschrodinger.com This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. arxiv.orgschrodinger.com For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the chlorophenyl and pyridine (B92270) rings. nih.govwikipedia.org DFT calculations would explore the potential energy surface associated with the rotation around this C-C bond to identify the most stable conformer(s). Steric hindrance between the chlorine atom on the phenyl ring and the nitrile group on the pyridine ring would likely influence the preferred dihedral angle, leading to a non-planar arrangement. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for Nicotinonitrile Derivatives (Illustrative) Note: This table is illustrative and based on general findings for similar structures, as specific data for this compound is not available.
| Parameter | Typical Value | Method/Basis Set |
|---|---|---|
| C-C (inter-ring) bond length | ~1.48 Å | DFT/B3LYP/6-311G(d,p) |
| C≡N bond length | ~1.15 Å | DFT/B3LYP/6-311G(d,p) |
| Pyridine-Phenyl Dihedral Angle | ~40-60° | DFT/B3LYP/6-311G(d,p) |
Electronic Structure Elucidation (HOMO-LUMO Gap, Frontier Molecular Orbitals)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity. youtube.com
For this compound, DFT calculations would visualize the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich pyridine ring, while the LUMO might be distributed across both the pyridine and chlorophenyl rings, influenced by the electron-withdrawing nature of the nitrile and chloro groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for Nicotinonitrile Derivatives Note: This table is for illustrative purposes only.
| Parameter | Typical Energy (eV) | Method/Basis Set |
|---|---|---|
| EHOMO | -6.5 to -7.5 | DFT/B3LYP/6-311G(d,p) |
| ELUMO | -1.5 to -2.5 | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | DFT/B3LYP/6-311G(d,p) |
Quantum Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. scirp.orglibretexts.org These descriptors, defined within the framework of conceptual DFT, provide valuable insights into a molecule's behavior in chemical reactions.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. It is calculated as μ² / (2η).
These parameters would help in predicting whether this compound is more likely to act as an electrophile or a nucleophile in reactions.
Table 3: Illustrative Quantum Chemical Reactivity Descriptors Note: This table is for illustrative purposes only.
| Descriptor | Formula | Typical Value Range |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 - 5.0 eV |
Aromaticity Analysis of the Pyridine Ring System
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. researchgate.netchemrxiv.org The pyridine ring in this compound is an aromatic heterocycle. ekb.eg According to Hückel's rule, for a system to be aromatic, it must have (4n+2) π electrons in a cyclic, conjugated system, where n is a non-negative integer. chemrxiv.org The pyridine ring fulfills this with 6 π electrons. ekb.eg
Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the pyridine ring in the target molecule and assess any influence from the chlorophenyl and nitrile substituents.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. acs.org
For this compound, the MEP map would be crucial for predicting its intermolecular interaction patterns and reactivity sites. Typically, regions of negative potential (colored red or yellow) indicate areas susceptible to electrophilic attack, such as around the nitrogen atom of the pyridine ring and the nitrile group. Regions of positive potential (colored blue) highlight areas prone to nucleophilic attack. The MEP surface would thus provide a guide to how the molecule might interact with other reagents or biological targets.
Solvation Effects Modeling
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.
For this compound, modeling solvation effects would be important for accurately predicting its properties in solution. These calculations would show how the molecule's geometry, electronic structure, and reactivity descriptors are modulated by the polarity of the surrounding medium, providing a more realistic picture of its behavior in a chemical or biological context.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and changes shape.
The conformational flexibility of a molecule can significantly influence its properties. For instance, in the context of drug design, the ability of a molecule to adopt a specific conformation to fit into a protein's binding site is essential for its biological activity. nih.govnih.gov MD simulations allow researchers to explore the accessible conformations and their relative stabilities, providing insights that are not available from static crystal structures alone. nih.gov
Energy Framework Analysis for Intermolecular Interactions in Crystals
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. Based on quantum chemical calculations, typically using methods like Density Functional Theory (DFT), this analysis helps in understanding the forces that hold the crystal together. The total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.comnih.gov
For crystalline structures containing chlorophenyl and nicotinonitrile moieties, studies on analogous compounds reveal that dispersion and electrostatic forces are often the dominant contributors to the stability of the crystal packing. mdpi.comrasayanjournal.co.in The analysis generates "framework" diagrams, which represent the interaction energies between a central molecule and its surrounding neighbors as cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear visual map of the packing topology. mdpi.commdpi.com
In a hypothetical crystal of this compound, one would expect various intermolecular interactions, including:
π-π stacking: Interactions between the aromatic phenyl and pyridine rings.
C-H···N and C-H···π interactions: Weak hydrogen bonds involving the nitrile nitrogen and the aromatic rings.
Halogen bonding: Potential interactions involving the chlorine atom.
Energy framework analysis quantifies the energetic contributions of these different interactions, revealing the most significant forces directing the crystal packing. For example, studies on similar molecules have shown that dispersion energy components often dominate over electrostatic energy frameworks. mdpi.com
Table 1: Illustrative Example of Intermolecular Interaction Energies for a Related Nicotinonitrile Derivative
| Interaction Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| Molecule 1 - Molecule 2 | -55.2 | -85.1 | -140.3 |
| Molecule 1 - Molecule 3 | -15.7 | -12.2 | -27.9 |
| Molecule 1 - Molecule 4 | -0.8 | -0.4 | -1.2 |
Note: This table is illustrative, based on data from related molecular structures to demonstrate the type of output from an energy framework analysis. Data is conceptually derived from findings in similar molecules. mdpi.com
This analysis is crucial for crystal engineering, where the goal is to design materials with specific physical properties by controlling intermolecular interactions. mdpi.com
Biological Target Interaction Prediction via Computational Methodologies (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.net This method is fundamental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.gov
The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "scoring function" for each pose. This score estimates the binding free energy, with lower scores generally indicating a more favorable interaction. researchgate.net
For this compound, a docking study would begin by identifying potential protein targets. Given its structural similarity to other biologically active nicotinonitrile derivatives, potential targets could include kinases, which are often implicated in cell signaling and proliferation. nih.gov For instance, cyclin-dependent kinases (CDKs) are common targets for inhibitors containing pyrimidine (B1678525) or pyridine rings. nih.gov
A docking simulation would reveal:
Binding Pose: The most likely three-dimensional arrangement of the compound within the active site.
Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. The chlorophenyl group might engage in hydrophobic interactions, while the nitrogen of the pyridine ring and the nitrile group could act as hydrogen bond acceptors.
Binding Affinity: A predicted binding energy that helps to rank its potential efficacy compared to other compounds.
Table 2: Example of Predicted Binding Interactions from a Molecular Docking Study
| Ligand Functional Group | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Pyridine Nitrogen | LYS 89 | Hydrogen Bond | 2.9 |
| Nitrile Nitrogen | ASN 132 | Hydrogen Bond | 3.1 |
| Chlorophenyl Ring | LEU 134, VAL 27 | Hydrophobic | N/A |
| Pyridine Ring | PHE 80 | π-π Stacking | 4.5 |
Note: This table is a hypothetical representation of docking results for this compound, illustrating the types of interactions that would be analyzed.
These computational predictions are invaluable for prioritizing compounds for experimental testing and for guiding the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, primarily based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.com These calculations can provide vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure.
For this compound, DFT calculations would first involve optimizing the molecule's geometry to find its most stable conformation. Using this optimized structure, the following properties can be predicted:
Vibrational Spectra (IR and Raman): Calculations can determine the frequencies and intensities of vibrational modes. This allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as the C≡N stretch of the nitrile group, C-Cl stretching, and aromatic ring vibrations. mdpi.com
NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. By comparing the calculated shifts with experimental data, one can validate the proposed structure. The correlation between theoretical and experimental shifts is often very high, making it a powerful tool for structural elucidation. researchgate.net
Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to the absorption of UV-visible light. This provides information about the wavelengths of maximum absorption (λmax) and helps to understand the electronic structure, such as the π→π* and n→π* transitions within the aromatic systems. mdpi.com
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Theoretical) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 2225 | 2228 | C≡N stretch |
| ¹H NMR Shift (ppm) | 7.85 | 7.82 | Pyridine-H |
| ¹³C NMR Shift (ppm) | 117.5 | 117.2 | Cyano-C |
| UV-Vis λmax (nm) | 275 | 278 | π→π* transition |
Note: This table is illustrative. The predicted values are typical for the functional groups shown, demonstrating how theoretical data is used in conjunction with experimental results.
These computational spectroscopic methods are essential for confirming the identity and purity of a synthesized compound and for gaining a deeper understanding of its electronic and structural properties. researchgate.netmdpi.com
Synthetic Utility and Applications in Advanced Organic Synthesis
2-(2-Chlorophenyl)nicotinonitrile as a Versatile Intermediate in Organic Synthesis
The reactivity of this compound is dominated by the chemistry of the 2-chloropyridine (B119429) moiety. The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the 3-position. This inherent reactivity allows it to serve as a key intermediate for introducing a variety of functional groups and building complex heterocyclic systems.
Key transformations involving the 2-chloro position include reactions with nitrogen, oxygen, and sulfur nucleophiles. For instance, reactions with primary and secondary amines readily displace the chloride to form 2-aminonicotinonitrile derivatives. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) provides the corresponding 2-hydrazinylnicotinonitrile, a valuable synthon for constructing fused heterocyclic systems like triazolopyridines. nih.gov
The general reactivity of the 2-chloronicotinonitrile scaffold is highlighted by the reactions of analogous compounds. For example, 2-chloro-4,6-diaryl-nicotinonitriles have been shown to react with various nucleophiles to generate a library of substituted pyridines. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions on the 2-Chloronicotinonitrile Scaffold Note: These reactions are based on analogous 2-chloronicotinonitrile derivatives and are representative of the expected reactivity of this compound.
| Nucleophile | Reagent/Conditions | Product Type | Ref. |
| Primary Amine | n-Octylamine | 2-(Alkylamino)nicotinonitrile | nih.gov |
| Diamine | 1,4-Diaminobenzene | Bis-nicotinonitrile | nih.gov |
| Hydrazine | Hydrazine Hydrate | 2-Hydrazinylnicotinonitrile | nih.gov |
| Thiol | Thiourea | Pyridine-2(1H)-thione | nih.gov |
Precursor for Structurally Diverse Nicotinonitrile Derivatives
Starting from the this compound core, a multitude of derivatives can be accessed through modification of its key functional groups. The chlorine atom is the most common site for derivatization via nucleophilic substitution, as detailed in the section above.
The resulting 2-hydrazinylnicotinonitrile intermediate is particularly useful. It can be reacted with various electrophiles to yield a range of fused and decorated pyridine systems. nih.gov For example, reaction with acetic acid can lead to the formation of triazolopyridine derivatives, while condensation with β-dicarbonyl compounds like benzyl (B1604629) acetoacetate (B1235776) furnishes pyrazolyl-substituted nicotinonitriles. nih.gov
Furthermore, the cyano group itself can be subjected to chemical transformations, although this is less common than substitution at the 2-position. Hydrolysis of the nitrile can yield the corresponding nicotinamide (B372718) or nicotinic acid derivatives, while reduction can afford aminomethylpyridines. These transformations significantly expand the structural diversity achievable from the initial building block. A general review of nicotinonitrile chemistry highlights the conversion of the cyano group into other functionalities as a key strategy for creating diverse molecular libraries. ekb.eg
Strategies for Medicinal Chemistry Precursor Synthesis (Focus on synthetic methodology, not drug action)
The nicotinonitrile framework is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govresearchgate.net The synthetic utility of this compound lies in its ability to serve as a starting point for molecules of therapeutic interest.
The primary synthetic strategy involves using the 2-chloro position as an anchor point for introducing various pharmacophores via nucleophilic substitution. By reacting this compound with complex amines or other nucleophile-containing fragments, medicinal chemists can rapidly assemble libraries of compounds for screening.
For example, the reaction of 2-chloronicotinonitriles with piperazine (B1678402) is a common method to introduce a basic nitrogen center, a frequent feature in centrally active agents. The resulting 2-(piperazin-1-yl)nicotinonitrile can be further functionalized at the distal nitrogen of the piperazine ring. ekb.eg Similarly, reaction with hydrazine and subsequent cyclization with various electrophiles is a powerful method for generating fused heterocyclic systems, such as the aforementioned triazolopyridines, which are themselves important scaffolds in drug discovery. nih.gov
Table 2: Synthetic Methodologies for Medicinal Chemistry Scaffolds from 2-Chloronicotinonitriles Methodologies are based on reactions of analogous 2-chloronicotinonitriles.
| Starting Material Type | Reaction | Intermediate/Product Scaffold | Synthetic Goal | Ref. |
| 2-Chloronicotinonitrile | Reaction with hydrazine hydrate | 2-Hydrazinylnicotinonitrile | Precursor for fused heterocycles | nih.gov |
| 2-Hydrazinylnicotinonitrile | Reaction with acetic acid | Triazolo[1,5-a]pyridine | Bioisosteric replacement, scaffold hopping | nih.gov |
| 2-Hydrazinylnicotinonitrile | Reaction with β-ketoesters | Pyrazolyl-nicotinonitrile | Introduction of H-bond donors/acceptors | nih.gov |
| 2-Chloronicotinonitrile | Reaction with piperazine | 2-(Piperazin-1-yl)nicotinonitrile | Introduction of a key pharmacophoric element | ekb.eg |
Building Block for Functional Materials (if applicable, focusing on synthesis aspects)
While specific applications of this compound in functional materials are not extensively documented in the current literature, the broader class of pyridine and naphthyridine derivatives has shown significant promise. These nitrogen-containing heterocyclic compounds often exhibit interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov
The rigid, planar structure and π-conjugated system of derivatives accessible from nicotinonitriles are key features for such applications. For instance, polycondensed naphthyridines, which can be synthesized through intramolecular cyclization of appropriately substituted pyridine precursors, are explored as luminescent materials. nih.gov The synthesis of such materials often involves building up complexity on a core heterocycle. The functional handles on this compound (the chloro and cyano groups) provide synthetic entry points to elaborate the structure into larger, more conjugated systems that could possess desirable material properties. Thiophene-containing heterocycles, which can be analogous to the phenyl-substituted pyridine, are also noted for their use in organic semiconductors and OLEDs. nih.gov
Development of Combinatorial Libraries Based on the Nicotinonitrile Core
Combinatorial chemistry is a powerful tool in drug discovery and materials science for rapidly generating large numbers of compounds for high-throughput screening. nih.govwikipedia.org The synthesis of these "libraries" often relies on a central scaffold to which various "building blocks" can be attached.
The 2-chloronicotinonitrile core is well-suited for this purpose. The reactive chlorine atom allows for the parallel synthesis of a library of derivatives by treating aliquots of the starting material with a diverse set of nucleophiles (e.g., various amines, alcohols, thiols). This approach, often performed on a solid phase support or in multi-well plates, can generate hundreds or thousands of distinct compounds from a single, versatile precursor. wikipedia.orgscribd.com
For example, a library of 1,4-benzodiazepines was successfully constructed using a three-component synthesis on a solid support. researchgate.net A similar strategy could be envisioned for this compound, where it serves as the central scaffold. By reacting it with a library of diverse amines and then potentially modifying the cyano group, a large and structurally varied collection of molecules could be efficiently synthesized for biological screening or materials testing.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The study of 2-(2-Chlorophenyl)nicotinonitrile and its analogs has yielded several important academic contributions. A major focus has been on the development of synthetic methodologies and the exploration of the compound's chemical reactivity.
Key Synthetic and Reactivity Contributions:
Synthesis via Multi-component Reactions: A common and effective method for synthesizing the core nicotinonitrile structure involves one-pot, multi-component reactions. For instance, the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) provides a straightforward route to 2-amino-4,6-diaryl-nicotinonitriles. mdpi.com Similarly, variations using ethyl cyanoacetate (B8463686) or cyanothioacetamide have been employed to generate diverse nicotinonitrile derivatives. researchgate.net
Palladium and Nickel-Catalyzed Cross-Coupling: The synthesis of 2-arylpyridines, including structures like this compound, heavily relies on transition metal-catalyzed cross-coupling reactions. researchgate.net Suzuki-Miyaura coupling, utilizing palladium or nickel catalysts, is a standard method for coupling aryl halides with arylboronic acids to form the biaryl bond. researchgate.net
Functionalization of the Pyridine (B92270) Ring: Research has demonstrated the versatility of the nicotinonitrile scaffold. The chlorine substituent in 2-chloronicotinonitrile derivatives can be displaced by various nucleophiles, and the nitrile group can be transformed into other functional groups, expanding the chemical diversity of accessible compounds. chem-soc.siekb.eg For example, 2-chloropyridine (B119429) derivatives have been shown to react with amines and hydrazine (B178648) hydrate (B1144303) to yield functionalized nicotinonitriles. nih.gov
A summary of common synthetic precursors for nicotinonitriles is presented in the table below.
| Starting Materials | Reagents | Product Type |
| Chalcones, Malononitrile | Ammonium Acetate | 2-Amino-4,6-diaryl-nicotinonitriles |
| Aryl Halides, Arylboronic Acids | Palladium or Nickel Catalyst, Base | 2-Arylpyridines |
| 2-Chloronicotinonitriles | Amines, Hydrazine Hydrate | Functionalized 2-aminonicotinonitriles |
Identification of Remaining Challenges in Synthesis and Reactivity
Despite significant progress, several challenges remain in the synthesis and understanding of the reactivity of this compound and related compounds.
Greener and More Efficient Synthesis: Many established synthetic routes rely on transition metal catalysts like palladium and often require harsh reaction conditions. ekb.eg A key challenge is the development of more sustainable and cost-effective methods, such as using more abundant and less toxic catalysts like copper or iron, or developing catalyst-free synthetic pathways. nih.govrsc.org
Scalability and Selectivity: While many synthetic methods are effective at the laboratory scale, their scalability for potential industrial applications can be problematic. organic-chemistry.org Achieving high regioselectivity, especially in the functionalization of the biaryl system, remains a significant hurdle. For example, selectively modifying one aromatic ring without affecting the other requires precise control over reaction conditions.
Mechanistic Understanding: For some transformations, a detailed mechanistic understanding is still lacking. A deeper insight into the reaction pathways would enable better optimization of reaction conditions, leading to higher yields and fewer byproducts. acs.org
Prospective Research Avenues in Advanced Functionalization
The structure of this compound offers numerous opportunities for advanced functionalization, which could lead to novel materials and biologically active molecules.
C-H Bond Functionalization: A highly promising research direction is the direct functionalization of C-H bonds. This atom-economical approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. Copper-promoted C-H amination of 2-arylpyridines has already shown potential in this area. rsc.org
Derivatization of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a wide array of other groups, such as amides, tetrazoles, and other heterocycles. ekb.eg Exploring novel reagents and conditions for these transformations can significantly expand the chemical space accessible from this compound.
Post-Coupling Modifications: After the initial biaryl formation, subsequent functionalization can lead to more complex molecular architectures. rsc.org This could involve introducing additional substituents or building new ring systems onto the existing scaffold, potentially leading to compounds with interesting photophysical or pharmacological properties. nih.govnih.gov
Potential for Novel Methodologies and Computational Insights
The integration of modern synthetic techniques and computational chemistry holds great promise for advancing the study of this compound.
Novel Synthetic Methodologies: Techniques such as photoredox catalysis and flow chemistry could offer milder and more efficient synthetic routes. Nickel-catalyzed reactions are also gaining prominence as a more sustainable alternative to palladium for cross-coupling reactions. researchgate.netnih.gov
Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov These theoretical studies can help in understanding reaction mechanisms, predicting the outcomes of reactions, and designing molecules with desired properties, thus guiding experimental work. acs.org For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(2-Chlorophenyl)nicotinonitrile, and how can reaction yields be optimized?
- Methodology : A two-step synthesis involving nucleophilic substitution followed by cyanation is commonly employed. For example, coupling 2-chlorobenzylthiol with a pre-functionalized pyridine precursor under palladium catalysis (e.g., Suzuki-Miyaura conditions) can yield intermediates, which are then nitrified using CuCN or KCN in DMF at 80–100°C . Optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to nitrile source) and inert atmosphere to prevent oxidation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) or HPLC-MS .
Q. How can researchers characterize the structural purity of this compound?
- Methodology : Use a combination of 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm substituent positions and absence of byproducts. For example, the aromatic proton signals in the 2-chlorophenyl group typically appear as a multiplet at δ 7.3–7.5 ppm, while the pyridine ring protons resonate at δ 8.1–8.3 ppm . FT-IR (ATR mode) should show a sharp C≡N stretch at ~2220 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate molecular ion peaks (e.g., [M+H]+ at m/z 229.05) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for prolonged exposure . Work in a fume hood with HEPA filtration to avoid inhalation of fine particles. In case of spills, neutralize with activated carbon or vermiculite, collect in sealed containers, and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect increases the electrophilicity of the pyridine ring, making it reactive toward thiols or amines in target proteins . Pair with molecular docking (AutoDock Vina) to simulate binding interactions with enzymes like acetylcholinesterase (AChE), leveraging crystallographic data from related nicotinonitrile derivatives .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
- Methodology : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between the nitrile carbon (δ ~115 ppm) and adjacent pyridine protons confirm regiochemistry. Compare with X-ray crystallography (if crystals are obtainable) to unambiguously resolve stereoelectronic effects . For disputed IR peaks, use Raman spectroscopy to differentiate C≡N stretches from overlapping C=C modes .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with 60% relative humidity. Analyze degradation products monthly via UHPLC-PDA (C18 column, acetonitrile/water gradient). Hydrolysis of the nitrile group to amide is a common degradation pathway; mitigate by storing under argon in amber vials with desiccants .
Q. What strategies improve the selectivity of this compound in multi-component reactions?
- Methodology : Use microwave-assisted synthesis to reduce side reactions (e.g., dimerization). For example, irradiating at 150°C for 10 minutes with a Pd(OAc)₂/Xantphos catalyst system enhances cross-coupling efficiency (>85% yield). Add Lewis acids like ZnCl₂ (10 mol%) to polarize the nitrile group and direct regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
